[(5-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}pentylidene)amino]oxysulfonic acid
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Overview
Description
[(5-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}pentylidene)amino]oxysulfonic acid is a complex organic compound with a unique structure It consists of a tetrahydropyran ring with multiple hydroxyl groups and a hydroxymethyl group, attached to a pentanimidothioate moiety with a methylsulfinyl and sulfooxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}pentylidene)amino]oxysulfonic acid involves several steps:
Formation of the tetrahydropyran ring: This can be achieved through the cyclization of a suitable precursor, such as a hexose sugar, under acidic conditions.
Introduction of hydroxyl groups: The hydroxyl groups can be introduced through selective oxidation or hydroxylation reactions.
Attachment of the pentanimidothioate moiety: This step involves the reaction of the tetrahydropyran derivative with a suitable thioamide precursor under basic conditions.
Addition of the methylsulfinyl and sulfooxy groups: These groups can be introduced through sulfoxidation and sulfonation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and thioamide groups.
Reduction: Reduction reactions can target the sulfooxy and methylsulfinyl groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include sulfoxides, sulfones, and carboxylic acids.
Reduction: Products may include thiols, sulfides, and alcohols.
Substitution: Products may include ethers, esters, and amides.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology
Enzyme studies: The compound can be used to study enzyme-substrate interactions and enzyme kinetics.
Metabolic pathways: It may be used to investigate metabolic pathways involving similar structures.
Medicine
Drug development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Diagnostic tools: It may be used in the development of diagnostic assays and imaging agents.
Industry
Material science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may be used as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [(5-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}pentylidene)amino]oxysulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and thioamide groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The sulfooxy and methylsulfinyl groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- [(5-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}pentylidene)amino]oxysulfonic acid
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 5-methylsulfinyl-N-sulfooxy-pentanamide
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 5-methylsulfinyl-N-sulfooxy-pentanthiol
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H23NO10S3 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfinyl-N-sulfooxypentanimidothioate |
InChI |
InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/t7-,9-,10+,11-,12+,25?/m1/s1 |
InChI Key |
GMMLNKINDDUDCF-SISVVIKZSA-N |
Isomeric SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
eta-D-glucopyranose, 1-thio-, 1-(5-(methylsulfinyl)-N-(sulfooxy)pentanimidate) glucoraphanin |
Origin of Product |
United States |
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